tert-Butyl aziridine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

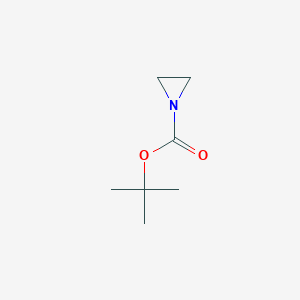

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl aziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)8-4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYPJHLRWKGNAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579794 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97308-23-1 | |

| Record name | tert-Butyl aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of tert-Butyl aziridine-1-carboxylate?

An In-depth Technical Guide to tert-Butyl aziridine-1-carboxylate: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal reagent in modern organic and medicinal chemistry. Known commonly as N-Boc-aziridine or BocAz, its unique structure combines a high-energy, three-membered aziridine ring with an electron-withdrawing tert-butoxycarbonyl (Boc) protecting group. This combination dictates its reactivity, rendering it an activated yet stable building block for complex molecular architectures. This document will delve into its molecular structure, physicochemical properties, established synthetic protocols, and key applications, particularly its role as a precursor to linear polyethyleneimine and in the synthesis of heterocyclic compounds. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

The Strategic Importance of N-Activated Aziridines in Synthesis

The aziridine motif, a three-membered heterocycle containing a nitrogen atom, is a cornerstone of synthetic chemistry due to its inherent ring strain. This strain provides a powerful thermodynamic driving force for ring-opening reactions, allowing for the stereospecific introduction of nitrogen-containing functionalities into a molecule. However, the parent aziridine is often highly reactive and can be challenging to handle.

The strategic installation of an electron-withdrawing group onto the aziridine nitrogen, a process known as N-activation, is critical for modulating its reactivity. The tert-butoxycarbonyl (Boc) group in this compound serves this purpose exceptionally well. It deactivates the nitrogen lone pair, which prevents unwanted branching reactions during polymerization and enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[1][2][3] This activation is crucial for controlled reactions, such as the Anionic Ring-Opening Polymerization (AROP).[2] Furthermore, the Boc group is valued for its stability under basic and nucleophilic conditions and its clean, straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][3]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of this compound, with the IUPAC name this compound and CAS Number 97308-23-1, is defined by two key components:[4][5]

-

The Aziridine Ring: A saturated three-membered ring consisting of two carbon atoms and one nitrogen atom. The high degree of ring strain makes it a potent electrophile.

-

The N-(tert-butoxycarbonyl) Group: This bulky protecting group is directly attached to the nitrogen atom. Its carbonyl moiety is electron-withdrawing, which is fundamental to the molecule's characteristic reactivity.[1]

The canonical SMILES representation of the molecule is CC(C)(C)OC(=O)N1CC1.[4][6]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The key properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [4][5][6] |

| Molecular Weight | 143.18 g/mol | [4][5] |

| CAS Number | 97308-23-1 | [4][5][7] |

| Appearance | Liquid | [8] |

| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [6] |

| Boiling Point (Predicted) | 174.8 ± 9.0 °C | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Exact Mass | 143.094628657 Da | [4][6] |

| Synonyms | N-Boc-aziridine, BocAz, N-(tert-butoxycarbonyl)aziridine | [4][5][6] |

Spectroscopic Profile

The structural identity of BocAz is routinely confirmed by spectroscopic methods. Key reported data includes:

-

¹H NMR (500 MHz, CDCl₃): Signals appear at δ 2.10 (s, 4H, for the two CH₂ groups of the aziridine ring) and δ 1.42 (s, 9H, for the three CH₃ groups of the tert-butyl group).[9]

-

¹³C NMR (125 MHz, CDCl₃): Characteristic peaks are observed at δ 162.78 (C=O), 81.08 (quaternary carbon of the t-butyl group), 27.86 (CH₃ groups), and 25.69 (CH₂ groups of the aziridine ring).[9]

-

High-Resolution Mass Spectrometry (HRMS-EI): The calculated exact mass for the molecular ion [M]⁺ is 144.1015, with experimental values found to be in close agreement (e.g., 144.1019).[9]

Synthesis and Reactivity

Synthetic Pathway

A widely adopted and efficient synthesis of this compound proceeds via a two-step sequence starting from the readily available ethanolamine.[3][10]

-

Boc Protection: Ethanolamine is first reacted with di-tert-butyl dicarbonate (Boc₂O). The nitrogen atom of ethanolamine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride to form tert-butyl (2-hydroxyethyl)carbamate. This step selectively protects the amine, leaving the hydroxyl group available for the subsequent reaction.[10]

-

Intramolecular Cyclization: The resulting N-Boc protected amino alcohol undergoes a base-mediated cyclization. A sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl), is added to convert the hydroxyl group into a good leaving group (tosylate). A strong base, such as potassium hydroxide (KOH), then deprotonates the carbamate nitrogen, and the resulting anion displaces the tosylate in an intramolecular Sₙ2 reaction to form the strained aziridine ring.[10]

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of BocAz

This protocol is a representative example based on established literature procedures.[10]

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate

-

To a solution of ethanolamine (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, THF), add di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent).

-

Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Work up the residue by dissolving it in an organic solvent (e.g., dichloromethane), washing sequentially with dilute aqueous acid and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the crude product, which can often be used in the next step without further purification.

Step 2: Cyclization to this compound

-

Dissolve the tert-butyl (2-hydroxyethyl)carbamate (1.0 equivalent) from the previous step in a suitable solvent like diethyl ether.

-

Add a base, such as potassium hydroxide (multiple equivalents), to the solution.

-

Add p-toluenesulfonyl chloride (TsCl, 1.0 equivalent) portion-wise while stirring vigorously.

-

Continue stirring the mixture at room temperature for several hours.

-

Remove the solid byproducts by filtration and concentrate the filtrate.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

Key Reactivity: Nucleophilic Ring-Opening

The synthetic utility of BocAz is dominated by the ring-opening of the strained aziridine.[10] The electron-withdrawing Boc group activates the ring carbons towards nucleophilic attack. This reactivity is a cornerstone of its application, enabling the formation of α- or β-amino acid derivatives and other functionalized amines. The regioselectivity of the attack is influenced by the nucleophile and reaction conditions.[10]

Applications in Chemical Synthesis and Drug Development

Precursor to Linear Polyethyleneimine (lPEI)

A significant application of BocAz is in the synthesis of linear polyethyleneimine (lPEI).[2]

-

Anionic Ring-Opening Polymerization (AROP): The Boc group activates the aziridine for AROP.[1] In the presence of a suitable initiator, BocAz polymerizes to form poly(this compound), or poly(BocAz). The N-substitution prevents the branching that typically occurs during the cationic polymerization of unsubstituted aziridine, resulting in a linear polymer chain.[2][9]

-

Deprotection: The Boc groups on the resulting poly(BocAz) are cleanly removed by treatment with a mild acid, such as trifluoroacetic acid (TFA). This deprotection yields linear polyethyleneimine (lPEI).[1][3]

lPEI is a highly sought-after polymer for applications in non-viral gene transfection, metal chelation, and CO₂ capture due to its high amine density and linear structure.[9]

AROP and Deprotection Workflow

Caption: Synthesis of lPEI from BocAz via AROP and deprotection.

Building Block in Heterocyclic Synthesis

Beyond polymerization, BocAz serves as a versatile building block for more complex molecules. It is used as a reagent in the preparation of substituted indolines and carbazoles through benzyne-mediated cyclization-functionalization reactions, highlighting its utility in constructing pharmaceutically relevant scaffolds.[6]

Conclusion

This compound is a strategically designed molecule that masterfully balances the high reactivity of the aziridine ring with the stability and control afforded by the N-Boc group. Its well-established synthesis and predictable reactivity make it an invaluable tool for chemists. Its role as a precursor for linear polyethyleneimine and as a versatile intermediate in the synthesis of complex heterocyclic systems underscores its importance in materials science, organic synthesis, and the ongoing development of novel therapeutics.

References

- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PubMed.

- LookChem. (n.d.). This compound. LookChem.

- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. MDPI.

- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. PMC - NIH.

Sources

- 1. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | NSF Public Access Repository [par.nsf.gov]

- 2. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C7H13NO2 | CID 15933185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synchem.de [synchem.de]

- 6. lookchem.com [lookchem.com]

- 7. This compound | CAS: 97308-23-1 | ChemNorm [chemnorm.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to tert-Butyl Aziridine-1-carboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of tert-butyl aziridine-1-carboxylate, a pivotal intermediate in modern organic synthesis and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the core physical and spectral properties of the compound, detailed and validated experimental protocols for its synthesis and subsequent reactions, and critical safety and handling information. The structure of this guide is designed to offer not just data, but also causality and field-proven insights into the practical application of this versatile molecule.

Introduction: The Synthetic Utility of a Strained Ring

This compound, often referred to as N-Boc-aziridine, is a nitrogen-containing three-membered heterocycle. The inherent ring strain of the aziridine core, estimated to be around 27 kcal/mol, renders it susceptible to nucleophilic ring-opening reactions.[1][2] This reactivity, combined with the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it a highly valuable and versatile building block in organic synthesis. The Boc group activates the aziridine for nucleophilic attack and provides a straightforward means of deprotection under acidic conditions.[3][4] This unique combination of properties allows for the stereospecific and regioselective introduction of nitrogen-containing functionalities into complex molecules, a critical step in the synthesis of many pharmaceuticals and biologically active compounds.[5]

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key physical and chemical characteristics, compiled from authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [6][7] |

| Molecular Weight | 143.18 g/mol | [6][7] |

| Appearance | Clear viscous liquid | [3] |

| Boiling Point | 174.8 ± 9.0 °C (Predicted) | [6] |

| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [6] |

| CAS Number | 97308-23-1 | [6][7] |

Spectral Characterization: A Fingerprint of the Molecule

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characterized by two singlets. The protons of the aziridine ring (CH₂) appear at approximately δ 2.10 ppm, while the nine equivalent protons of the tert-butyl group appear at around δ 1.42 ppm.[3]

-

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum shows four distinct signals. The carbonyl carbon of the Boc group resonates at approximately δ 162.78 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group appear at δ 81.08 ppm and δ 27.86 ppm, respectively. The two equivalent carbons of the aziridine ring are observed at δ 25.69 ppm.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule. For C₇H₁₃NO₂, the calculated exact mass is 144.1015 (M+H)⁺, with experimental values closely matching this.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

-

C-H stretching (alkane): Strong absorptions in the 2950-2850 cm⁻¹ region.[8]

-

C=O stretching (carbamate): A strong, sharp absorption in the 1750-1735 cm⁻¹ region.[8]

-

C-N stretching: An absorption in the fingerprint region.

-

C-O stretching: Strong absorptions in the 1300-1000 cm⁻¹ region.[9]

Experimental Protocols: Synthesis and Reactivity

The following protocols are provided as a guide for the synthesis and application of this compound in a research setting. These procedures have been adapted from peer-reviewed literature and are designed to be self-validating through the inclusion of key characterization data.

Synthesis of this compound

A common and reliable method for the synthesis of N-Boc protected aziridines involves a two-step process starting from an amino alcohol.[3][10]

Workflow for the Synthesis of this compound

Caption: A two-step synthesis of this compound.

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate [10]

-

To a solution of ethanolamine (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc anhydride, 1 equivalent).

-

Stir the reaction mixture at room temperature for 24-48 hours to ensure the complete reaction.

-

Remove the solvent under reduced pressure.

-

Work up the resulting residue by dissolving it in an organic solvent like dichloromethane, washing with aqueous acid and brine, and drying over an anhydrous salt such as MgSO₄.

-

Evaporation of the solvent will yield tert-butyl (2-hydroxyethyl)carbamate.

Step 2: Cyclization to this compound [10]

-

Dissolve the tert-butyl (2-hydroxyethyl)carbamate (1 equivalent) in a suitable solvent such as diethyl ether.

-

Add a base, for instance, potassium hydroxide (KOH, multiple equivalents), to the solution.

-

Add a sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl, 1 equivalent), portion-wise.

-

Stir the reaction mixture vigorously at room temperature for several hours.

-

Remove the solid byproducts by filtration and concentrate the filtrate.

-

The crude product can then be purified by distillation or chromatography to yield pure this compound.

Nucleophilic Ring-Opening of this compound

The high ring strain of aziridines makes them excellent electrophiles for a variety of nucleophiles.[4] The regioselectivity of the ring-opening is influenced by the nature of the N-substituent, the nucleophile, and the reaction conditions. For N-Boc-aziridine, nucleophilic attack generally occurs at the unsubstituted carbon atoms.

General Procedure for Nucleophilic Ring Opening [10]

-

Dissolve the N-activated aziridine (1 equivalent) in a suitable solvent (e.g., THF, DMF).

-

Add the nucleophile (e.g., organocuprates, amines, thiols, azides) to the solution, often in excess.

-

Depending on the reactivity of the aziridine and the nucleophile, a catalyst such as a Lewis acid (e.g., BF₃·OEt₂) may be required.

-

Stir the reaction mixture for a period ranging from a few hours to several days, with temperature control as needed (from low temperatures to reflux).

-

Upon completion, quench the reaction and isolate and purify the product using standard techniques like extraction, chromatography, and crystallization.

Workflow for Nucleophilic Ring-Opening

Caption: General workflow for the nucleophilic ring-opening of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11]

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated area. It is recommended to store it in a freezer under -20°C for long-term stability.[6] Keep the container tightly sealed.

Applications in Research and Development

The unique reactivity of this compound has led to its widespread use in various areas of chemical synthesis and drug development.

-

Synthesis of Amino Alcohols and Diamines: The ring-opening of N-Boc-aziridine with various nucleophiles provides a direct route to a wide array of functionalized amino alcohols and diamines, which are key structural motifs in many biologically active molecules.[5]

-

Asymmetric Synthesis: Chiral aziridines, or the use of chiral catalysts in ring-opening reactions, allows for the enantioselective synthesis of complex molecules.

-

Polymer Chemistry: this compound can undergo anionic ring-opening polymerization (AROP) to produce linear poly(BocAz). Subsequent deprotection of the Boc groups yields linear polyethyleneimine (lPEI), a polymer with numerous applications in gene delivery and materials science.[3][12][13]

Conclusion

This compound is a cornerstone reagent in modern organic synthesis. Its predictable reactivity, stemming from the inherent strain of the aziridine ring and the lability of the Boc protecting group, provides chemists with a powerful tool for the construction of complex nitrogen-containing molecules. A thorough understanding of its physical properties, spectral characteristics, and reactivity, as outlined in this guide, is paramount for its successful application in the laboratory. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of versatile building blocks like this compound is set to increase, making it an indispensable component of the synthetic chemist's toolbox.

References

- tert-Butyl aziridine-1-carboxyl

- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ

- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion - HETEROCYCLES. [Link]

- Table of Characteristic IR Absorptions - University of California, Santa Cruz. [Link]

- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine (Journal Article) | NSF Public Access Repository. [Link]

- This compound | C7H13NO2 | CID 15933185 - PubChem. [Link]

- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ

- 2-oxopropyl 1-tert-butyl-2-aziridinecarboxylate - C10H17NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

- Formation of Scalemic Aziridines via the Nucleophilic Opening of Aziridines - The Journal of Organic Chemistry. [Link]

- Nucleophilic ring opening reactions of aziridines - PubMed. [Link]

- Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction - Organic Chemistry Portal. [Link]

- IR Absorption Table - UCLA Chemistry and Biochemistry. [Link]

- Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers. [Link]

- AZIRIDINE, 1-tert-BUTYL- | C6H13N | CID 19927 - PubChem. [Link]

- Nucleophilic ring opening of aziridines | Request PDF - ResearchG

- tert-Butyl aziridine-2-carboxylate | C7H13NO2 | CID 11480507 - PubChem. [Link]

- Aziridine synthesis - Organic Chemistry Portal. [Link]

- FT-IR spectrum of tert-butyl...

- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ

- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. synchem.de [synchem.de]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | 97308-23-1 [sigmaaldrich.com]

- 12. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | NSF Public Access Repository [par.nsf.gov]

- 13. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for N-Boc-aziridine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Boc-Aziridine

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data essential for the identification and characterization of tert-butyl aziridine-1-carboxylate, commonly known as N-Boc-aziridine. As a fundamental building block in organic synthesis, particularly for the introduction of nitrogen-containing functionalities, a thorough understanding of its spectral signature is paramount for researchers, scientists, and professionals in drug development. This document offers field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established chemical principles.

The structure of N-Boc-aziridine, with its strained three-membered ring and the bulky tert-butoxycarbonyl (Boc) protecting group, gives rise to a unique and highly diagnostic set of spectroscopic features. The following sections will dissect these features, explaining the causality behind the observed data and providing standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N-Boc-aziridine in solution. The molecule's symmetry and the distinct electronic environments of its protons and carbons lead to a simple yet informative spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum of N-Boc-aziridine is characterized by two sharp singlets, a direct consequence of the molecule's C₂ᵥ symmetry and the free rotation around the C-O bond of the Boc group.

Data Presentation: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~2.25 | Singlet | 4H | Aziridine protons (CH₂) |

| ~1.45 | Singlet | 9H | tert-Butyl protons (CH₃) |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The simplicity of the spectrum is its most telling feature. The four protons on the three-membered aziridine ring are chemically and magnetically equivalent. Due to rapid pyramidal inversion at the nitrogen atom and the ring's symmetry, they exhibit the same chemical shift and do not show coupling to each other, resulting in a single peak. This signal appears at approximately 2.25 ppm. The upfield shift, compared to other cyclic amines, is a hallmark of the strained aziridine ring.

The nine protons of the tert-butyl group are also equivalent and give rise to a strong singlet at around 1.45 ppm. The integration ratio of these two peaks (4:9) is a critical validation checkpoint for confirming the structure.

Caption: ¹³C NMR carbon environments in N-Boc-aziridine.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified N-Boc-aziridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Chloroform-d is a common choice as the compound is highly soluble and the residual solvent peak (δ ≈ 7.26 ppm) does not interfere with analyte signals. [1]2. Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0 to 10 ppm is sufficient. Typically, 8 to 16 scans are adequate to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets. A spectral width of 0 to 200 ppm is appropriate. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be necessary.

-

Data Processing: Process the raw data (FID) with Fourier transformation. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm). [1]Integrate the ¹H signals to confirm the proton count.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in N-Boc-aziridine, particularly the carbamate group.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

|---|---|---|---|

| ~2980 | Strong | C-H Asymmetric Stretch | tert-Butyl |

| ~1700 | Strong | C=O Stretch | Carbamate |

| ~1368, 1392 | Medium | C-H Bend (doublet) | tert-Butyl |

| ~1160 | Strong | C-O Stretch | Carbamate |

| ~850 | Medium | C-N Stretch | Aziridine Ring |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum provides a rapid and non-destructive confirmation of the molecule's core structure.

-

The Carbonyl Stretch (C=O): The most diagnostic peak is the intense absorption around 1700 cm⁻¹ . This strong band is characteristic of the carbonyl group within the carbamate functionality. Its position confirms the presence of the Boc protecting group.

-

tert-Butyl Group Vibrations: The presence of the tert-butyl group is confirmed by a strong C-H stretching band around 2980 cm⁻¹ and a characteristic doublet of medium intensity near 1368 and 1392 cm⁻¹ arising from symmetric C-H bending modes.

-

Carbamate C-O and Aziridine C-N Stretches: A strong band around 1160 cm⁻¹ is attributed to the C-O stretching of the carbamate. The aziridine C-N stretch is typically weaker and found in the fingerprint region, often around 850 cm⁻¹ .

Caption: Key functional groups and their IR vibrations.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a single drop of neat N-Boc-aziridine liquid directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, co-adding 16 to 32 scans provides a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structural features identified by NMR and IR.

Data Presentation: Expected Mass Spectrometry Data

| m/z (Mass/Charge) | Ion Formula | Interpretation |

|---|---|---|

| 144.1025 | [C₇H₁₃NO₂ + H]⁺ | Molecular Ion (M+H)⁺ |

| 88.0762 | [M - C₄H₈ + H]⁺ | Loss of isobutylene |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation |

| 44.0495 | [C₂H₅N + H]⁺ | Protonated aziridine fragment |

Note: The m/z values are for the protonated molecule [M+H]⁺, common in soft ionization techniques like ESI.

Expertise & Experience: Interpreting the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed as the protonated species [M+H]⁺ at m/z 144.1025, confirming the molecular formula C₇H₁₃NO₂. [2] The fragmentation pattern is highly predictable and dominated by the lability of the Boc group.

-

Loss of Isobutylene: A characteristic fragmentation pathway for tert-butyl esters and carbamates is the loss of isobutylene (56 Da), leading to a prominent peak at m/z 88. [3]This occurs via a rearrangement mechanism.

-

tert-Butyl Cation: A very common and often intense peak at m/z 57 corresponds to the stable tert-butyl cation ([C₄H₉]⁺).

-

Aziridine Fragment: Cleavage of the N-C(O) bond can lead to a fragment corresponding to the protonated aziridine ring at m/z 44.

Caption: Proposed ESI-MS fragmentation of N-Boc-aziridine.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrument Setup: Use an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy. Calibrate the instrument according to the manufacturer's guidelines.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300) to detect the [M+H]⁺ ion.

-

Data Acquisition (MS/MS): To confirm fragmentation, perform a tandem MS (MS/MS) experiment. Select the [M+H]⁺ ion (m/z 144) as the precursor ion and apply collision-induced dissociation (CID) to generate the fragment ion spectrum. 6. Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Use the accurate mass to calculate the elemental composition and confirm the identity of the observed ions.

References

- Giri, C., Chang, J.-Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. P., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28–32. [Link]

- Chemistry LibreTexts. (2023, August 29).

Sources

Synthesis of tert-Butyl Aziridine-1-carboxylate from Ethanolamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl aziridine-1-carboxylate, a valuable building block in organic synthesis, starting from the readily available precursor, ethanolamine. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the mechanistic underpinnings of the synthetic pathway, offers detailed experimental protocols, and discusses critical parameters for process optimization and safety. The synthesis is primarily presented as a robust two-step process involving the protection of the amino group followed by an intramolecular cyclization. This guide aims to bridge theoretical understanding with practical application, ensuring scientific integrity and reproducibility.

Introduction: The Synthetic Value of N-Boc Aziridines

Aziridines, three-membered nitrogen-containing heterocycles, are highly sought-after intermediates in organic synthesis due to the inherent ring strain that makes them susceptible to regio- and stereoselective ring-opening reactions. This reactivity allows for the facile introduction of nitrogen functionalities into a wide array of molecular scaffolds. The protection of the aziridine nitrogen with a tert-butoxycarbonyl (Boc) group serves a dual purpose: it modulates the reactivity of the aziridine ring and enhances its stability, making it a versatile tool in multi-step syntheses. This compound, in particular, is a key precursor for the synthesis of chiral amino alcohols, diamines, and other complex nitrogenous compounds that are often core components of pharmaceutically active molecules.[1][2]

The synthesis of this compound from ethanolamine is an attractive and economically viable route due to the low cost and high availability of the starting material. This guide will focus on a widely adopted and reliable two-step synthetic sequence:

-

N-Boc Protection of Ethanolamine: The selective protection of the amino group of ethanolamine to yield tert-butyl (2-hydroxyethyl)carbamate.

-

Intramolecular Cyclization: The conversion of the N-Boc protected amino alcohol into the corresponding aziridine.

Mechanistic Rationale and Strategic Considerations

The conversion of ethanolamine to this compound is a classic example of leveraging functional group protection and activation to achieve a desired transformation. The core of this synthesis lies in the intramolecular nucleophilic substitution (SNi) reaction.

The Critical Role of the Boc Protecting Group

The introduction of the Boc group onto the nitrogen atom of ethanolamine is the cornerstone of this synthetic strategy.[3] The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the nitrogen atom, preventing intermolecular side reactions during the subsequent activation of the hydroxyl group. Furthermore, the Boc group is stable under the basic conditions required for the cyclization step but can be readily removed under mild acidic conditions, offering synthetic flexibility in subsequent transformations.[4]

The Intramolecular Cyclization: A Tale of Leaving Groups

The cyclization to form the aziridine ring necessitates the conversion of the terminal hydroxyl group into a good leaving group. This is typically achieved by sulfonylation, most commonly with p-toluenesulfonyl chloride (TsCl). The mechanism proceeds as follows:

-

Activation of the Hydroxyl Group: The hydroxyl group of tert-butyl (2-hydroxyethyl)carbamate is reacted with TsCl in the presence of a base to form the corresponding tosylate.

-

Deprotonation of the Carbamate: A strong base deprotonates the nitrogen of the carbamate, generating a nucleophilic nitrogen anion.

-

Intramolecular Cyclization: The nitrogen anion then undergoes an intramolecular SN2 reaction, displacing the tosylate leaving group and forming the three-membered aziridine ring.

The choice of base is critical in this step. It must be strong enough to deprotonate the carbamate but not so nucleophilic as to compete in intermolecular side reactions. Potassium hydroxide is a commonly used base for this transformation.[5]

Visualizing the Synthesis: Reaction Pathway and Workflow

To provide a clear visual representation of the synthetic process, the following diagrams illustrate the overall reaction scheme and a typical experimental workflow.

Overall Reaction Scheme

Sources

Foreword: The N-Boc Aziridine as a Keystone in Modern Synthesis

An In-Depth Technical Guide to the Chemical Reactivity of the Aziridine Ring in N-Boc Derivatives

In the landscape of synthetic organic chemistry, few building blocks offer the combination of stability and controlled reactivity as N-Boc protected aziridines. As three-membered nitrogen-containing heterocycles, aziridines are endowed with significant ring strain (approximately 27 kcal/mol), making them prone to ring-opening reactions.[1][2] This inherent reactivity is the cornerstone of their synthetic utility. The introduction of a tert-butoxycarbonyl (Boc) group on the nitrogen atom profoundly influences this reactivity, transforming the aziridine into a versatile and predictable intermediate for the construction of complex nitrogenous molecules. This guide provides an in-depth exploration of the chemical behavior of N-Boc aziridines, focusing on the mechanistic principles, regiochemical and stereochemical outcomes, and practical applications that are of paramount importance to researchers in drug discovery and development.

The Activating Role of the N-Boc Group

The reactivity of the aziridine ring is critically dependent on the substituent attached to the nitrogen atom. Aziridines with electron-donating alkyl groups are relatively inert and require harsh conditions or activation via protonation or Lewis acids to undergo ring-opening.[2][3] In stark contrast, the N-Boc group, being an electron-withdrawing group, fundamentally alters the electronic nature of the aziridine.

This "activation" has two primary effects:

-

Increased Electrophilicity: The Boc group withdraws electron density from the nitrogen and, by extension, from the ring carbons. This enhances the electrophilicity of the carbon atoms, making them more susceptible to attack by a wide range of nucleophiles under milder conditions.[4][5]

-

Stabilization of Intermediates: The Boc group can stabilize transition states and intermediates formed during ring-opening, facilitating the reaction.

This activation is the key reason why N-Boc aziridines are favored substrates in many synthetic strategies, allowing for clean and high-yielding transformations that would be challenging with their non-activated counterparts.

Dominant Reaction Manifold: Nucleophilic Ring-Opening

The most synthetically valuable reaction of N-Boc aziridines is their ring-opening by nucleophiles. The outcome of this reaction, particularly its regioselectivity, is dictated by the reaction conditions, which control the operative mechanism.

Mechanism and Regioselectivity: A Tale of Two Pathways

The choice of reaction conditions—neutral/basic versus acidic—determines which of the two aziridine carbons will be attacked by the incoming nucleophile.

-

Under Neutral or Basic Conditions (SN2 Pathway): In the absence of an acid catalyst, the ring-opening proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic ring carbons. Governed by sterics, the attack preferentially occurs at the less substituted and less sterically hindered carbon atom.[2] This process is stereospecific, resulting in a complete inversion of configuration at the carbon center that is attacked.

-

Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the aziridine nitrogen is first protonated or coordinated to form a highly reactive aziridinium ion.[6] This intermediate possesses significant positive charge character on the ring carbons. The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize this positive charge—typically the more substituted carbon. While this pathway has SN1 characteristics, the formation of a free carbocation is unlikely; instead, it proceeds through a transition state with significant carbocationic character.[7] This leads to a reversal of regioselectivity compared to the SN2 pathway.

The interplay between these two pathways provides chemists with a powerful tool to control the regiochemical outcome of the ring-opening reaction, thereby directing the synthesis toward the desired isomer of the product.

Caption: Control of regioselectivity in N-Boc aziridine ring-opening.

Scope of Nucleophiles

The activated nature of N-Boc aziridines allows them to react with a broad spectrum of nucleophiles, leading to a diverse array of functionalized amine products.

| Nucleophile Type | Example(s) | Typical Product |

| Oxygen | H₂O, ROH, RCO₂⁻ | β-Amino alcohols, β-Amino ethers, β-Amino esters |

| Nitrogen | R₂NH, N₃⁻ | 1,2-Diamines, β-Azido amines |

| Halogen | [¹⁸F]F⁻ | β-Fluoro amines |

| Sulfur | RSH, PhS⁻ | β-Amino thioethers |

| Carbon | R₂CuLi, Enolates | γ-Amino ketones/esters, Alkylated amines |

Table 1: A summary of common nucleophiles used in the ring-opening of N-Boc aziridines and the resulting products.[4][8][9]

Pericyclic Reactions: [3+2] Cycloadditions

Beyond simple ring-opening, N-Boc aziridines can participate in more complex transformations like cycloadditions. Under thermal or photochemical conditions, particularly in the presence of a Lewis acid, N-substituted aziridines can undergo an electrocyclic ring-opening to form azomethine ylides.[10] These ylides are versatile 1,3-dipoles that can be trapped in situ by various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition reaction.[11][12] This powerful strategy provides a direct route to five-membered nitrogen-containing heterocycles, such as pyrrolidines, which are prevalent scaffolds in pharmaceuticals.

Caption: [3+2] Cycloaddition pathway of N-Boc aziridines.

Field-Proven Methodologies: Experimental Protocols

The translation of mechanistic understanding into practice requires robust and reproducible experimental protocols. The following sections detail validated procedures for key transformations of N-Boc aziridines.

Protocol: Regioselective Ring-Opening of an N-Boc-Aziridine-2-Carboxylate with [¹⁸F]Fluoride

This protocol demonstrates the nucleophilic ring-opening at the more substituted C2 position, a reaction of significant interest in the synthesis of PET imaging agents.

Materials:

-

N-Boc-aziridine-2-carboxylate

-

[¹⁸F]Fluoride solution

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl)

-

HPLC system for purification and analysis

Step-by-Step Procedure:

-

Fluoride Activation: To an aqueous solution of [¹⁸F]fluoride, add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110 °C. Repeat this step twice to ensure anhydrous conditions.

-

Ring-Opening Reaction: To the dried [¹⁸F]K/K₂₂₂ complex, add a solution of the N-Boc-aziridine-2-carboxylate in anhydrous acetonitrile.

-

Heating: Seal the reaction vessel and heat at 100 °C for 15 minutes using microwave irradiation or a conventional heating block.

-

Deprotection: After cooling, add aqueous HCl to the reaction mixture. Heat the solution at 100 °C for 5 minutes to hydrolyze the ester and remove the Boc protecting group.

-

Purification and Analysis: Neutralize the reaction mixture and purify the crude product using semi-preparative HPLC to isolate the desired α-[¹⁸F]fluoro-β-alanine. The regioselectivity can be confirmed by co-injection with authentic standards.[8]

Causality Insight: The reaction is performed under basic (K₂CO₃) but effectively neutral conditions for the ring-opening step, yet attack occurs at the C2 position. This is because the carboxylate group at C2 activates this position electronically, overriding the steric factors that would normally direct attack to C3. The high temperature is necessary to drive the reaction with the fluoride nucleophile. Subsequent acidic workup is a standard and efficient method for the simultaneous cleavage of both the Boc group and the ester.

Protocol: TBD-Catalyzed Ring-Opening with an Acid Anhydride

This protocol illustrates a mild, base-catalyzed ring-opening at the less hindered carbon, showcasing the SN2 pathway.

Materials:

-

N-Tosylaziridine (Note: While the reference uses N-Tosyl, the principle is directly applicable to N-Boc derivatives)

-

Acid anhydride (e.g., acetic anhydride)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Saturated NH₄Cl solution, Na₂SO₄

Step-by-Step Procedure:

-

Catalyst and Reagent Preparation: In a reaction flask, dissolve TBD (0.05 mmol, 5 mol%) in DMF (1 mL).

-

Addition of Substrates: To this solution, add the aziridine (1.0 mmol) followed by the acid anhydride (1.25 mmol) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by washing with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with EtOAc (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure β-amino ester.[13]

Causality Insight: TBD is a strong, non-nucleophilic organic base. Its role is to activate the acid anhydride, increasing its nucleophilicity towards the aziridine. The reaction proceeds under neutral-to-basic conditions, ensuring that the SN2 pathway is dominant, leading to highly regioselective attack at the sterically most accessible carbon of the aziridine ring.

Conclusion and Future Outlook

The N-Boc group imparts a unique and highly desirable reactivity profile to the aziridine ring. It activates the ring for nucleophilic attack, allowing for a broad range of transformations under predictable and often mild conditions. The ability to control the regioselectivity of ring-opening by simply switching between acidic and basic/neutral conditions provides a powerful synthetic lever. Furthermore, their participation in cycloaddition reactions opens avenues to complex heterocyclic systems. For researchers and professionals in drug development, a thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes to novel therapeutics and complex molecular probes.[14] As synthetic methods continue to evolve, the N-Boc aziridine is certain to remain a central and indispensable tool in the chemist's arsenal.

References

- [3 + 2]-Cycloaddition of N-Boc azetidines 114 with N-hydroxynimidoyl chlorides 115. ResearchGate.

- Recent updates and future perspectives in aziridine synthesis and reactivity. National Center for Biotechnology Information.

- Synthesis of N-Boc-β-Aryl Alanines and of N-Boc-β-Methyl-β-aryl Alanines by Regioselective Ring-Opening of Enantiomerically Pure N-Boc-Aziridines. ACS Publications.

- Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. National Center for Biotechnology Information.

- Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Center for Biotechnology Information.

- Part One Strained Heterocycles in the Synthesis of Natural Products. Wiley-VCH.

- Synthesis of aziridines. Organic Chemistry Portal.

- Unexplored Nucleophilic Ring Opening of Aziridines. MDPI.

- Efficient synthesis of enantiomerically pure 2-acylaziridines: Facile syntheses of N-Boc-safingol, N-Boc-D-erythro-sphinganine, and N-Boc-spisulosine from a common intermediate. Semantic Scholar.

- Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.

- Alkylative Aziridine Ring-Opening Reactions. National Center for Biotechnology Information.

- A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI.

- Preparation and ring-opening reactions of N-diphenylphosphinyl vinyl aziridines. ScienceDirect.

- aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES.

- Direct Stereospecific Synthesis of Unprotected N-H and N-Me Aziridines from Olefins. SciSpace.

- Alkylative Aziridine Ring-Opening Reactions. MDPI.

- Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. National Center for Biotechnology Information.

- Aziridines : stereocontrol of ring-making and ring-breaking. University of Leicester.

- Regioselectivity in the ring opening of non-activated aziridines. Center for Molecular Modeling.

- Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. National Center for Biotechnology Information.

- Metal-free anomalous [5+1] cycloaddition reactions of donor–acceptor aziridines for the synthesis of 2H-1,4-oxazines. RSC Publishing.

- Lewis base catalyzed ring opening of aziridines with silylated nucleophiles. Semantic Scholar.

- Synthesis and Application of Bioactive N‐Functionalized Aziridines. National Center for Biotechnology Information.

- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. National Center for Biotechnology Information.

- Aziridine ring opening and 2+3 cycloaddition reaction. YouTube.

- Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. ACS Publications.

- Aziridines. Wikipedia.

- Aziridines in Formal [3 + 2] Cycloadditions: Synthesis of Five-Membered Heterocycles. ResearchGate.

- New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs. Nagoya Institute of Technology.

- One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N -Tosylhydrazones: Access to 1,2,4-Triazines. ResearchGate.

- Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Science of Synthesis.

- Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI.

- AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign.

- Aziridines in Synthesis. Baran Lab, Scripps Research.

- Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. National Center for Biotechnology Information.

- Synthesis and Functionalization of Aziridines: A Perspective View from Pharmaceutical Industries. ResearchGate.

- Preparation of an N−H aziridine and a one‐pot synthesis. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Unexplored Nucleophilic Ring Opening of Aziridines [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 7. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Preparation and ring-opening reactions of N-diphenylphosphinyl vinyl aziridines [beilstein-journals.org]

- 10. Aziridines - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Key chemical properties of tert-Butyl aziridine-1-carboxylate

An In-depth Technical Guide to the Key Chemical Properties of tert-Butyl aziridine-1-carboxylate

Introduction

This compound, commonly referred to as N-Boc-aziridine, is a pivotal chemical intermediate in modern organic synthesis and materials science. Its unique structural features—a highly strained three-membered aziridine ring activated by an electron-withdrawing tert-butoxycarbonyl (Boc) group—endow it with a versatile reactivity profile. This guide provides an in-depth exploration of its core chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.

Chemical Identity and Structural Features

The foundational characteristics of a molecule dictate its behavior. For this compound, the interplay between the compact, high-energy aziridine ring and the sterically demanding, electronically influential Boc group is paramount.

-

Chemical Name: this compound[1]

-

Synonyms: N-(tert-butoxycarbonyl)aziridine, 1-Boc-aziridine, N-Boc aziridine[1]

The molecule's reactivity is primarily governed by two factors:

-

Ring Strain: The three-membered aziridine ring possesses significant angle strain, making it thermodynamically predisposed to undergo ring-opening reactions.

-

N-Activation: The Boc group attached to the nitrogen atom is strongly electron-withdrawing. This effect decreases the electron density on the nitrogen and, by extension, on the ring's carbon atoms, activating them for nucleophilic attack. This activation is a critical feature that distinguishes it from simple N-alkyl aziridines.[3][4][5]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectroscopic data is essential for the handling, characterization, and application of this compound.

Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Appearance | Viscous liquid | [4] |

| Boiling Point | 174.8 ± 9.0 °C (Predicted) | [2] |

| Density | 1.088 ± 0.06 g/cm³ (Predicted) | [2] |

| Polar Surface Area (PSA) | 29.31 Ų | [1][2] |

| LogP | 1.175 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

Stability and Storage

Due to its strained ring and reactivity, proper storage is crucial to maintain its integrity.

-

Storage Temperature: It is recommended to store the compound in a freezer at temperatures under -20°C.[2]

-

Conditions: The compound should be sealed in a dry, inert atmosphere (e.g., under nitrogen or argon) and kept away from heat, sparks, open flames, and direct sunlight.[2][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.[6]

Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the molecule. While detailed spectra are often proprietary, typical characterization data includes:

-

¹H NMR: The proton NMR spectrum is characterized by signals for the tert-butyl group (a singlet around 1.5 ppm) and the equivalent methylene protons of the aziridine ring (a singlet around 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the quaternary and methyl carbons of the Boc group, the carbonyl carbon, and the equivalent methylene carbons of the aziridine ring. For instance, in poly(BocAz), the linear polymer derived from this monomer, characteristic methylene signals are observed.[4][5]

-

IR Spectroscopy: Key infrared absorption bands include a strong C=O stretching frequency around 1690-1710 cm⁻¹ associated with the carbamate group.

Synthesis and Manufacturing

A widely adopted and efficient method for synthesizing this compound involves a two-step process commencing from ethanolamine.[4][7] This procedure provides a reliable pathway to this valuable building block.

Caption: Synthesis of this compound from ethanolamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl (2-hydroxyethyl)carbamate

-

Dissolve ethanolamine (1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF).

-

To this solution, add di-tert-butyl dicarbonate (Boc anhydride, 1.0 equivalent) portion-wise.

-

Stir the reaction mixture at room temperature for 24-48 hours to ensure the reaction goes to completion.

-

Remove the solvent under reduced pressure.

-

Work up the residue by dissolving it in dichloromethane, washing sequentially with dilute aqueous acid and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield tert-butyl (2-hydroxyethyl)carbamate.[7]

Step 2: Cyclization to this compound

-

Dissolve the tert-butyl (2-hydroxyethyl)carbamate (1.0 equivalent) from the previous step in diethyl ether.

-

Add a strong base, such as potassium hydroxide (multiple equivalents).

-

Add p-toluenesulfonyl chloride (TsCl, 1.0 equivalent) portion-wise while stirring vigorously.

-

Continue stirring the mixture at room temperature for several hours.

-

Remove the solid byproducts (salts) by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.[4][7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems directly from its susceptibility to nucleophilic ring-opening, a consequence of its inherent ring strain and N-Boc activation.

Nucleophilic Ring-Opening Reactions

This class of reactions is the cornerstone of its application, providing a facile route to diverse β-substituted amino compounds. The reaction proceeds via nucleophilic attack at one of the electrophilic carbon atoms of the aziridine ring, leading to the cleavage of a C-N bond.

Caption: General workflow for nucleophilic ring-opening of N-Boc-aziridine.

A wide array of nucleophiles can be employed, including:

-

Organocuprates

-

Amines and Azides

-

Thiols

-

Carboxylic Acids[8]

General Protocol: Nucleophilic Ring-Opening

-

Dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., THF, DMF).

-

Add the desired nucleophile (typically in excess).

-

Depending on the nucleophile's reactivity, a Lewis acid catalyst (e.g., BF₃·OEt₂) may be required to enhance the electrophilicity of the aziridine ring.[7]

-

Stir the reaction mixture under controlled temperature conditions (ranging from 0°C to reflux) for a period of a few hours to several days, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction appropriately (e.g., with saturated aq. NH₄Cl).

-

Isolate and purify the product using standard techniques such as liquid-liquid extraction followed by column chromatography.[7]

Anionic Ring-Opening Polymerization (AROP)

A significant application, particularly in materials science, is the anionic ring-opening polymerization (AROP) of N-Boc-aziridine. The electron-withdrawing Boc group is crucial as it activates the monomer for this type of polymerization, a reaction not readily achievable with N-alkyl aziridines.[3][4][5]

This process yields poly(this compound), a linear polymer. The true value of this polymer lies in its subsequent deprotection. Treatment with an acid, such as trifluoroacetic acid (TFA), cleanly removes the Boc groups to produce linear polyethyleneimine (lPEI), a highly sought-after polymer for applications in gene delivery and CO₂ capture.[4][9]

Caption: Anionic Ring-Opening Polymerization (AROP) of BocAz to form lPEI.

The polymerization is controlled, but the attainable molecular weight can be limited by the poor solubility of the resulting poly(BocAz) in solvents compatible with AROP.[3][4][5]

Safety and Handling

As with any reactive chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[6][10] It is also a flammable liquid.[11]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a uniquely versatile and powerful reagent in chemical synthesis. The combination of a strained aziridine ring and an activating N-Boc group provides a reliable platform for constructing complex nitrogen-containing molecules through nucleophilic ring-opening reactions. Furthermore, its ability to undergo anionic polymerization to produce linear polyethyleneimine opens up significant opportunities in polymer and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in research and development.

References

- An In-depth Technical Guide to Tert-butyl Aziridine-2-carboxyl

- tert-Butyl aziridine-1-carboxyl

- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ

- This compound | C7H13NO2.

- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ

- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine.

- SUPPLEMENTARY INFORMATION. Macmillan Group, Princeton University. [Link]

- tert-Butyl aziridine-2-carboxylate | C7H13NO2.

- Alkylative Aziridine Ring-Opening Reactions.

- AZIRIDINE, 1-tert-BUTYL- | C6H13N.

- Ring-Opening Reactions of Aziridines with Carboxylic Acids Catalyzed by DBU.

- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ

- Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines. Beilstein Journals. [Link]

- The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine.

- A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a C

Sources

- 1. This compound | C7H13NO2 | CID 15933185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine | NSF Public Access Repository [par.nsf.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [chemdict.com]

- 11. tert-Butyl aziridine-2-carboxylate | C7H13NO2 | CID 11480507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. file.bldpharm.com [file.bldpharm.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Application of tert-Butyl aziridine-1-carboxylate

Introduction: The Synthetic Power and Inherent Risks of a Strained Ring

tert-Butyl aziridine-1-carboxylate, a key building block in modern organic synthesis, offers a gateway to a diverse array of nitrogen-containing molecules, including pharmaceuticals and complex natural products. Its utility is rooted in the high reactivity of the three-membered aziridine ring. This inherent strain, however, also presents significant safety challenges that demand a comprehensive understanding and meticulous handling protocols.[1] Aziridines, as a class, are recognized for their potential as alkylating agents, a property that underscores their synthetic value but also their health risks, including potential mutagenicity.[1]

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely handle and utilize this compound. By elucidating the chemical principles behind the necessary precautions, we aim to foster a culture of safety that empowers innovation.

Hazard Identification and Risk Mitigation: A Proactive Approach

A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary risks stem from its reactivity and potential biological effects.

Chemical Reactivity and Associated Hazards

The high reactivity of the aziridine ring makes it susceptible to ring-opening reactions with a variety of nucleophiles.[2] This reactivity is exacerbated by the presence of the electron-withdrawing tert-butoxycarbonyl (Boc) group on the nitrogen atom.[3]

-

Acid Sensitivity: Acids can protonate the aziridine nitrogen, activating the ring for nucleophilic attack and potentially leading to uncontrolled reactions.[4] Contact with strong acids should be strictly avoided.

-

Moisture Sensitivity: Water can act as a nucleophile, leading to hydrolysis and the formation of byproducts. This not only affects the purity of the material but can also lead to pressure buildup in sealed containers.

-

Incompatibility with Strong Oxidizing Agents: As with many organic compounds, mixing with strong oxidizing agents can lead to vigorous, exothermic reactions.[4]

Toxicological Profile

While specific long-term toxicity data for this compound may be limited, the general toxicological profile of aziridine derivatives necessitates a cautious approach.

-

Irritation: The compound is known to cause skin and serious eye irritation.[5]

-

Inhalation: May cause respiratory irritation.[5]

-

Potential Mutagenicity: Aziridines are known to be potential mutagens due to their ability to alkylate DNA.[6] Therefore, it is prudent to handle this compound as a potential mutagen and take all necessary precautions to minimize exposure.

A summary of the key hazard information is provided in the table below.

| Hazard Classification | Description | GHS Pictogram |

| Skin Irritation | Causes skin irritation. | GHS07 (Exclamation Mark) |

| Eye Irritation | Causes serious eye irritation. | GHS07 (Exclamation Mark) |

| Respiratory Irritation | May cause respiratory irritation. | GHS07 (Exclamation Mark) |

| Potential Mutagen | Aziridine derivatives are considered potential mutagens. | GHS08 (Health Hazard) |

Exposure Controls and Personal Protection: A Multi-layered Defense

Minimizing exposure to this compound is paramount. A combination of engineering controls, administrative procedures, and personal protective equipment (PPE) forms a robust defense.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin and eye contact.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact with the irritant and potentially mutagenic compound.[8] |

| Eye Protection | Safety goggles or a face shield. | To protect the eyes from splashes, which can cause serious irritation.[7] |

| Lab Coat | A flame-resistant lab coat. | To protect personal clothing and skin from spills.[9] |

Donning and Doffing PPE Workflow

Caption: Sequential process for correctly donning and doffing PPE.

Handling and Storage: Maintaining Integrity and Preventing Incidents

Proper handling and storage procedures are essential to maintain the quality of this compound and prevent accidental releases or reactions.

Handling

-

Inert Atmosphere: Due to its moisture sensitivity, it is best handled under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting or transferring.

-

Controlled Transfer: Use controlled transfer techniques, such as syringes or cannulas, to minimize the risk of spills and exposure.[2]

-

Avoid Incompatibilities: Ensure that the compound does not come into contact with acids, strong oxidizing agents, or excessive moisture.[4]

Storage

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Recommended storage is often in a freezer at approximately -20°C.[10]

-

Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

-

Inert Gas Blanket: For long-term storage, consider storing under an inert gas blanket.

Stability and Reactivity: Understanding the Chemistry of the Aziridine Ring

The synthetic utility of this compound is a direct consequence of its reactivity. Understanding these reaction pathways is key to both its effective use and safe handling.

The three-membered aziridine ring is highly strained, with bond angles significantly deviating from the ideal tetrahedral geometry. This ring strain is the primary driving force for ring-opening reactions. The Boc group on the nitrogen atom is electron-withdrawing, which further activates the ring towards nucleophilic attack.[3]

Mechanism of Acid-Catalyzed Ring Opening

Caption: Acid-catalyzed nucleophilic ring-opening of the aziridine.

Emergency Procedures: Preparedness and Response

Despite all precautions, the potential for incidents remains. A well-defined emergency plan is crucial.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[4]

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing and seek medical attention.[4]

-

Eye Contact: If the substance enters the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spill and Leak Procedures

-

Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[6] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.[6] Do not attempt to clean up a large spill without appropriate training and equipment.

Experimental Protocol: Safe Use of this compound in a Nucleophilic Ring-Opening Reaction

This protocol outlines a general procedure for the ring-opening of this compound with a generic nucleophile, emphasizing the integration of safety measures at each step.

Objective: To perform a safe and efficient nucleophilic ring-opening reaction.

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF)

-

Nucleophile (e.g., a thiol or amine)

-

Inert gas (Nitrogen or Argon)

-

Dry glassware

-

Syringes and needles

Procedure:

-

Preparation and Risk Assessment:

-

Reagent Preparation:

-

Under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent in the reaction flask.

-

Using a dry, inert gas-purged syringe, carefully draw up the required volume of this compound.

-

-

Reaction Execution:

-

Slowly add the this compound to the solution of the nucleophile via syringe. Monitor the reaction temperature; an ice bath may be necessary to control any exotherm.

-

Stir the reaction mixture under an inert atmosphere for the required time, as determined by TLC or another appropriate monitoring technique.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride).

-

Perform the extraction and subsequent purification steps (e.g., chromatography) in the fume hood.

-

-

Waste Disposal:

-

All waste materials, including residual reagents, solvents, and contaminated consumables (e.g., syringes, needles, gloves), must be collected in a designated hazardous waste container.[6]

-

Label the waste container clearly and arrange for disposal through your institution's EHS department.

-

Conclusion: A Commitment to Safe Science